Dose-Dependent Antinociception in Chemical and Thermal Pain Models with Direct Comparator ASA and Morphine
The target compound (DMFP) produced dose-dependent inhibition of acetic acid-induced abdominal writhing in mice with 91.14% inhibition at 5.0 mg/kg i.p., significantly exceeding the reference analgesic acetylsalicylic acid (ASA) which achieved only 44.25% inhibition [1]. In the formalin-induced paw-licking test, DMFP at 5.0 mg/kg inhibited the neurogenic phase by 68.41% and the inflammatory phase by 80.04%, compared to morphine (5.0 mg/kg i.p.) which inhibited the same phases by 51.49% and 69.00% respectively [1]. This demonstrates superior efficacy in both phases relative to the clinical gold-standard opioid in the same experimental system.
| Evidence Dimension | Acetic acid-induced writhing test – pain behavior inhibition |
|---|---|
| Target Compound Data | DMFP: 13.89%, 32.41%, 59.95%, 91.14% inhibition at 0.1, 0.5, 1.0, 5.0 mg/kg i.p. |
| Comparator Or Baseline | ASA (acetylsalicylic acid): 44.25% inhibition |
| Quantified Difference | DMFP 5.0 mg/kg: 91.14% vs. ASA: 44.25% (Δ = +46.89 percentage points) |
| Conditions | Swiss albino mice, acetic acid 0.6% i.p., pretreatment 30 min prior |
Why This Matters
For scientists selecting an analgesic lead compound, DMFP demonstrates >2× the maximal efficacy of aspirin in this inflammatory pain model, providing a stronger efficacy signal for preclinical development programs.
- [1] Ismail, N. I.; Ming-Tatt, L.; Lajis, N.; Akhtar, M. N.; Akira, A.; Perimal, E.; Israf, D. A.; Sulaiman, M. R. Molecules 2016, 21 (8), 1077. View Source
